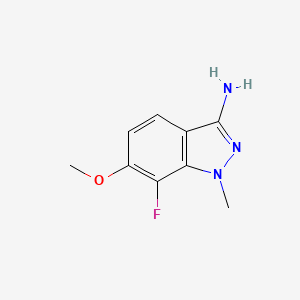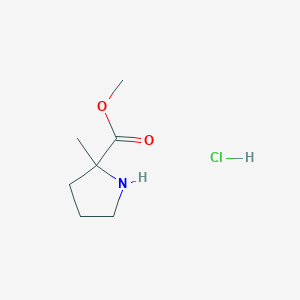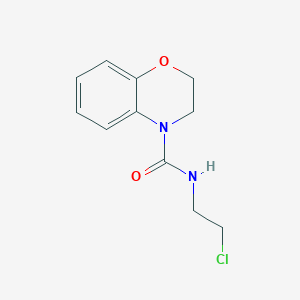![molecular formula C15H17F3N4O2 B1405663 1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid CAS No. 1308649-27-5](/img/structure/B1405663.png)
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid
Descripción general
Descripción
The compound “1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid” is a pyrazolopyridine . It’s a structural motif found in various active agrochemical and pharmaceutical ingredients . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of this compound is C9H8F3N3O . The structure of this compound is thought to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 231.06194637 g/mol . The topological polar surface area is 46.9 Ų . The compound is considered to have a complexity of 352 .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Evaluation
1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with antioxidant properties. Gouda (2012) synthesized various imidazolopyrazole and imidazolopyrimidine derivatives using this compound, some of which exhibited promising antioxidant activities, demonstrating its utility in developing novel antioxidants (Gouda, 2012).
Synthesis of Novel Isoxazolines and Isoxazoles
Rahmouni et al. (2014) demonstrated the use of this compound in the synthesis of novel isoxazolines and isoxazoles. They prepared derivatives through cycloaddition, underlining the compound's versatility in creating diverse heterocyclic structures (Rahmouni et al., 2014).
Cancer Treatment Potential
This compound has also been investigated for its potential in cancer treatment. A study by ロバート ヘンリー,ジェームズ (2006) identified a derivative of this compound as an Aurora kinase inhibitor, indicating its possible use in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Library of Fused Pyridine-4-Carboxylic Acids
Volochnyuk et al. (2010) used this compound in creating a library of fused pyridine-4-carboxylic acids. Their work emphasizes the compound’s role in advancing combinatorial chemistry for diverse applications (Volochnyuk et al., 2010).
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) showcased the use of this compound in synthesizing new polyheterocyclic ring systems. Their work contributes to the development of structurally diverse heterocyclic compounds with potential biological activities (Abdel‐Latif et al., 2019).
Antiviral Activity
Bernardino et al. (2007) synthesized derivatives of this compound to investigate their antiviral activity, particularly against Herpes simplex virus, demonstrating its potential in antiviral drug development (Bernardino et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The exact pathways affected would depend on the specific targets of this compound.
Pharmacokinetics
The compound’s molecular weight (231.17500), density (1.53±0.1 g/cm3 at 20 °C, 760 mmHg), boiling point (324.7±42.0 °C at 760 mmHg), and melting point (210-211 °C in ethanol/water) have been reported . These properties could influence its bioavailability.
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, which could result in various molecular and cellular effects .
Propiedades
IUPAC Name |
1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDYDYWFGGKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)




![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)


